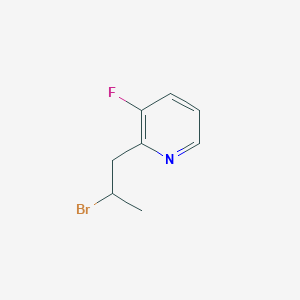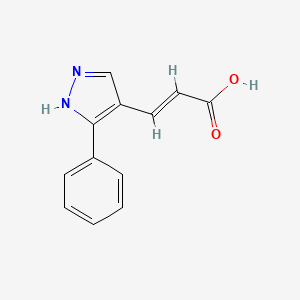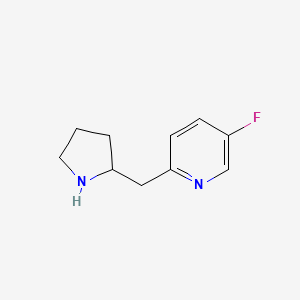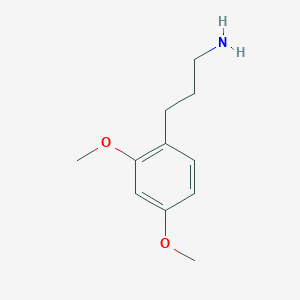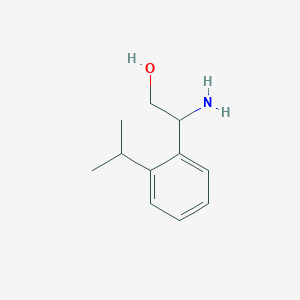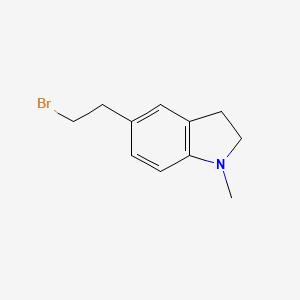
2-Bromo-4-isocyano-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-isocyano-thiazole is a heterocyclic compound containing a thiazole ring substituted with bromine and isocyano groups. Thiazoles are known for their aromaticity and diverse biological activities, making them significant in medicinal chemistry and various industrial applications .
Méthodes De Préparation
The synthesis of 2-Bromo-4-isocyano-thiazole typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . This method ensures the formation of the thiazole ring with the desired substituents under controlled conditions.
Analyse Des Réactions Chimiques
2-Bromo-4-isocyano-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can undergo Suzuki–Miyaura coupling, forming new carbon-carbon bonds with the help of palladium catalysts.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Bromo-4-isocyano-thiazole has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of biologically active molecules with potential therapeutic applications.
Biological Studies: The compound’s derivatives are investigated for their antimicrobial, antifungal, and antiviral activities.
Industrial Applications: It serves as an intermediate in the production of dyes, fungicides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-isocyano-thiazole involves its interaction with biological targets, such as enzymes and receptors. The compound’s aromaticity and electronic properties enable it to bind to specific sites, modulating biochemical pathways and exerting its effects .
Comparaison Avec Des Composés Similaires
2-Bromo-4-isocyano-thiazole can be compared with other thiazole derivatives, such as:
2-Bromo-4-(4-ethoxyphenyl)oxazole: Similar in structure but with different substituents, leading to varied biological activities.
2-Substituted 4-bromothiazole derivatives: These compounds share the thiazole ring but differ in their substituents, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C4HBrN2S |
|---|---|
Poids moléculaire |
189.04 g/mol |
Nom IUPAC |
2-bromo-4-isocyano-1,3-thiazole |
InChI |
InChI=1S/C4HBrN2S/c1-6-3-2-8-4(5)7-3/h2H |
Clé InChI |
GZFIGVRVBCMTKP-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[N+]C1=CSC(=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


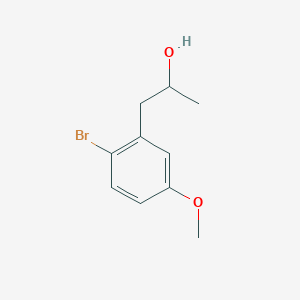
![8lambda6-Thia-2,7-diazatricyclo[7.4.0.0,2,6]trideca-1(13),6,9,11-tetraene-3,8,8-trione](/img/structure/B13609699.png)
